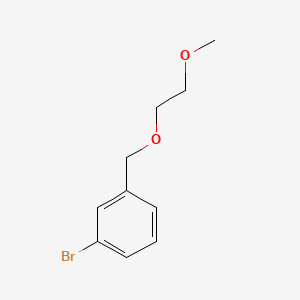

1-Bromo-3-(2-methoxyethoxy)methylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

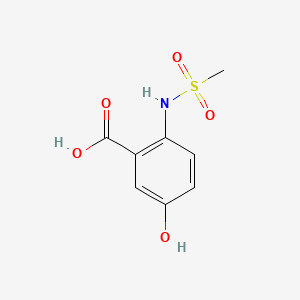

1-Bromo-3-(2-methoxyethoxy)methylbenzene is a chemical compound with the molecular formula C10H13BrO2 . It has a molecular weight of 245.11 .

Synthesis Analysis

The synthesis of 1-Bromo-3-(2-methoxyethoxy)methylbenzene involves the use of 2-Bromoethyl methyl ether as a starting reagent . The kinetics of the potassium iodide exchange reaction with 2-bromoethyl methyl ether in acetone at 15 and 25°C has been investigated .Molecular Structure Analysis

The InChI code for 1-Bromo-3-(2-methoxyethoxy)methylbenzene is 1S/C10H13BrO2/c1-12-5-6-13-8-9-3-2-4-10 (11)7-9/h2-4,7H,5-6,8H2,1H3 . The molecule contains a total of 33 bonds, including 16 non-H bonds, 6 multiple bonds, 8 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 3 aliphatic ethers .Physical And Chemical Properties Analysis

1-Bromo-3-(2-methoxyethoxy)methylbenzene is a liquid at room temperature .Applications De Recherche Scientifique

Catalytic Applications

1-Bromo-3-(2-methoxyethoxy)methylbenzene has been involved in research on liquid-phase oxidation of methylbenzenes. It's been found that using a catalyst system composed of cobalt(II) and copper(II) acetates with sodium bromide can yield high selectivities for benzyl acetates and benzaldehydes. Specifically, a brominated product, 3-bromo-4-methoxytoluene, was obtained in the oxidation of p-methoxytoluene (Okada & Kamiya, 1981).

Fragrance Synthesis

This compound has also been utilized in the synthesis of floral fragrances. A palladium-catalyzed reaction involving 1-bromo-3-(2-methoxyethoxy)methylbenzene led to the creation of valuable floral fragrances, indicating its potential in the fragrance industry (Scrivanti et al., 2008).

Role in Metabolic Processes

In metabolic studies, compounds similar to 1-bromo-3-(2-methoxyethoxy)methylbenzene have been observed as metabolites in biological systems. For instance, bromobenzene metabolizes into various bromothiocatechols in the Hartley guinea pig, which undergo biological methylation (Lertratanangkoon, 1993).

Synthesis of Organic Compounds

The compound has been used in the synthesis of different organic compounds, including 2-[(Arylthio)Methyl]- and 2-[(Alkylthio)Methyl]Resorcinols, showcasing its utility in the creation of complex organic molecules (Konishi et al., 1999).

Polymer Solar Cells

Research involving derivatives of 1-bromo-3-(2-methoxyethoxy)methylbenzene, like 2-methoxy-(5,8)-dihydronaphthyl-PCBM, has been conducted to improve the performance of polymer solar cells. The study showed that these derivatives could enhance power conversion efficiency, indicating their potential in solar energy technologies (Jin et al., 2016).

Safety and Hazards

This compound is considered hazardous. It is combustible and can cause harm if inhaled, comes into contact with skin, or if swallowed . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .

Propriétés

IUPAC Name |

1-bromo-3-(2-methoxyethoxymethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-12-5-6-13-8-9-3-2-4-10(11)7-9/h2-4,7H,5-6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVCPDALWVZRAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC1=CC(=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681333 |

Source

|

| Record name | 1-Bromo-3-[(2-methoxyethoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1251156-96-3 |

Source

|

| Record name | 1-Bromo-3-[(2-methoxyethoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B572922.png)

![4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B572930.png)